

Application Notes and Protocols for Quantitative Protein Analysis with Acid Red 289

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Compound of Interest		
Compound Name:	Acid Red 289	
Cat. No.:	B577069	Get Quote

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Introduction

Accurate quantification of protein concentration is a cornerstone of research and development in the life sciences. **Acid Red 289**, an anionic azo dye, presents a potential method for the colorimetric determination of total protein in solution. This document provides detailed application notes and a generalized protocol for the use of **Acid Red 289** in quantitative protein analysis. The methodology is based on the principle of protein-dye binding, where the dye interacts with proteins, leading to a measurable change in absorbance. This allows for the determination of protein concentration by spectrophotometry. The protocols provided herein are intended as a starting point and may require optimization for specific applications and sample types.

Principle of the Assay

The quantitative analysis of proteins using **Acid Red 289** is based on the binding of the dye to protein molecules under acidic conditions. The sulfonic acid groups on the **Acid Red 289** molecule are negatively charged and interact with positively charged amino acid residues on the protein, primarily arginine, lysine, and histidine. This interaction causes a shift in the maximum absorbance of the dye, which can be measured using a spectrophotometer. The intensity of the color is proportional to the concentration of protein in the sample. A standard curve is generated using a known concentration of a standard protein, such as Bovine Serum



Albumin (BSA), to which the absorbance of the unknown samples is compared to determine their protein concentration.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a protein assay using **Acid Red 289** with Bovine Serum Albumin (BSA) as the standard. This data is for illustrative purposes to demonstrate the expected performance of the assay.

BSA Concentration (µg/mL)	Absorbance at 562 nm (Mean)	Standard Deviation	Coefficient of Variation (%)
0	0.050	0.005	10.0
25	0.150	0.010	6.7
50	0.255	0.015	5.9
100	0.450	0.020	4.4
200	0.825	0.035	4.2
400	1.450	0.060	4.1
500	1.750	0.075	4.3

Note: The linear range of this hypothetical assay is approximately 25-500 µg/mL.

Experimental ProtocolsPreparation of Reagents

- 1. Acid Red 289 Staining Reagent (0.01% w/v):
- Weigh 10 mg of Acid Red 289 powder.
- Dissolve in 100 mL of a solution containing 5% (v/v) acetic acid and 10% (v/v) methanol in deionized water.
- Mix thoroughly until the dye is completely dissolved. Store at room temperature in a dark bottle.



- 2. Protein Standard Stock Solution (1 mg/mL):
- Prepare a stock solution of a standard protein, such as Bovine Serum Albumin (BSA), at a concentration of 1 mg/mL in deionized water.
- Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.

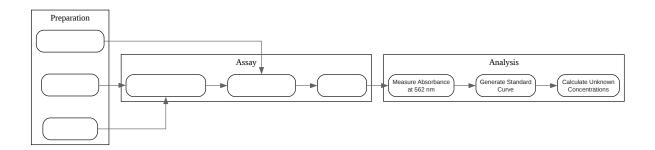
Assay Protocol for 96-Well Plate Format

- Prepare Protein Standards:
 - Perform serial dilutions of the BSA stock solution (1 mg/mL) with deionized water to prepare a set of standards with concentrations ranging from 0 to 500 μg/mL. Suggested concentrations are 0, 25, 50, 100, 200, 400, and 500 μg/mL.
- Sample Preparation:
 - Dilute your unknown protein samples with the same buffer used for the blank to ensure the protein concentration falls within the linear range of the assay.
- Assay Procedure:
 - Pipette 10 μL of each protein standard and unknown sample into separate wells of a 96well microplate. It is recommended to perform each measurement in triplicate.
 - Add 200 μL of the Acid Red 289 Staining Reagent to each well.
 - Mix the contents of the wells thoroughly using a plate shaker for 30 seconds.
 - Incubate the plate at room temperature for 10 minutes.
- Measurement:
 - Measure the absorbance of each well at 562 nm using a microplate reader.
- Data Analysis:
 - Subtract the average absorbance of the blank (0 μg/mL protein standard) from the absorbance readings of all standards and unknown samples.



- Plot the corrected absorbance values of the protein standards against their corresponding concentrations to generate a standard curve.
- Determine the protein concentration of the unknown samples by interpolating their absorbance values from the standard curve.

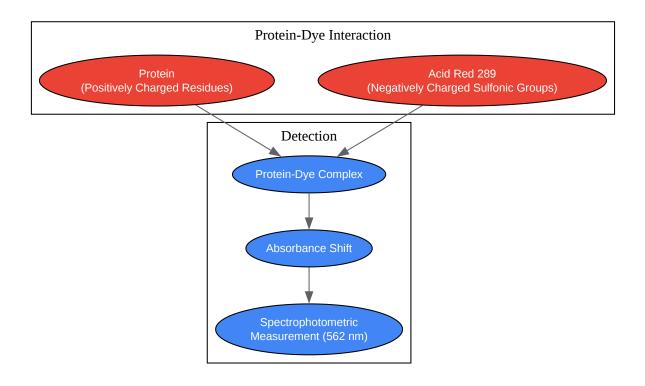
Diagrams



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Caption: Experimental workflow for protein quantification using Acid Red 289.





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